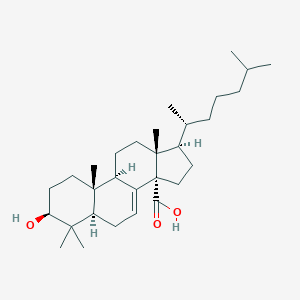
3-Hydroxylanost-7-en-32-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxylanost-7-en-32-oic acid is a natural triterpenoid compound that has been found to have significant biochemical and physiological effects. It is commonly known as ursolic acid and is found in a variety of plant species. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism Of Action
The mechanism of action of ursolic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical And Physiological Effects
Ursolic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties that can help to reduce inflammation in the body. It has also been found to have anti-cancer properties that can help to prevent the growth and spread of cancer cells. In addition, it has been found to have anti-oxidant properties that can help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using ursolic acid in lab experiments is that it is a natural compound that can be extracted from plant sources. This makes it easier to obtain and less expensive than other synthetic compounds. However, one of the limitations of using ursolic acid in lab experiments is that it can be difficult to isolate and purify.
Future Directions
There are many potential future directions for research on ursolic acid. Some of the areas that could be explored include the development of new synthesis methods, the identification of new therapeutic applications, and the investigation of the mechanism of action. In addition, more research could be done to explore the potential use of ursolic acid in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 3-Hydroxylanost-7-en-32-oic acid, also known as ursolic acid, is a natural triterpenoid compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. While there are advantages and limitations to using ursolic acid in lab experiments, there are many potential future directions for research in this area.
Synthesis Methods
Ursolic acid can be extracted from a variety of plant sources, including apple peels, rosemary, and holy basil. It can also be synthesized in the laboratory using various chemical methods. One of the most commonly used methods for synthesizing ursolic acid is through the oxidation of ursolic acid acetate.
Scientific Research Applications
Ursolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties that can help to reduce inflammation in the body. It has also been found to have anti-cancer properties that can help to prevent the growth and spread of cancer cells.
properties
CAS RN |
133621-76-8 |
|---|---|
Product Name |
3-Hydroxylanost-7-en-32-oic acid |
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h11,19-22,24-25,31H,8-10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22+,24+,25+,28-,29-,30+/m1/s1 |
InChI Key |
HZKRHXFXUMNSAP-MUDSEZHOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=O)O |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |
synonyms |
3 beta-hydroxylanost-7-ene-32-oic acid 3-HLEOA 3-hydroxylanost-7-en-32-oic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



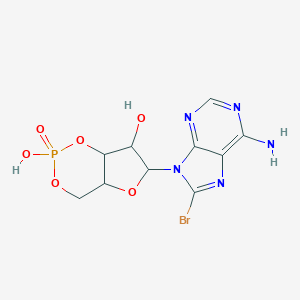
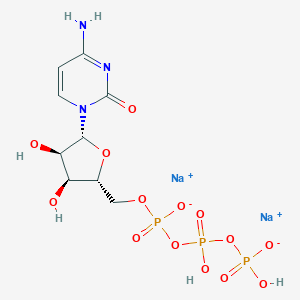

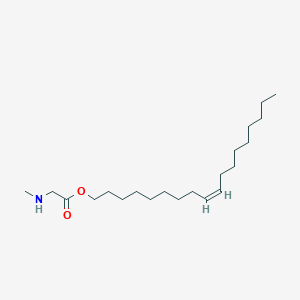
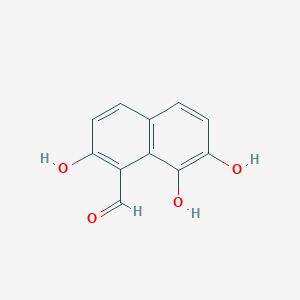
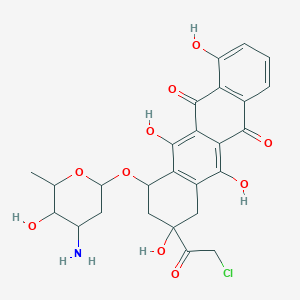
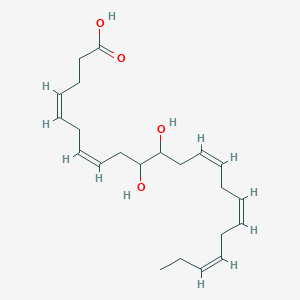
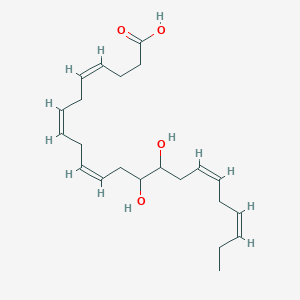
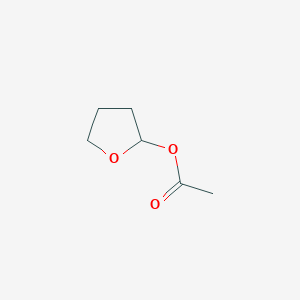
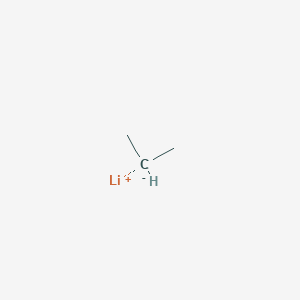
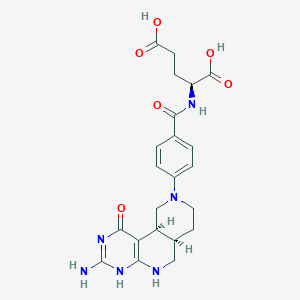
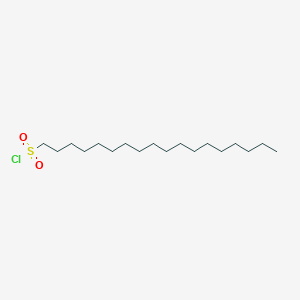
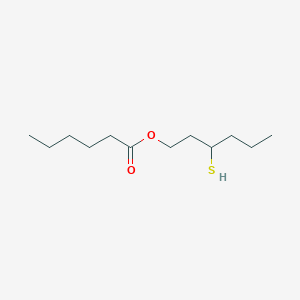
![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)